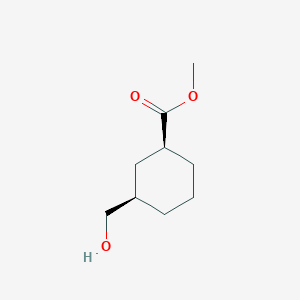

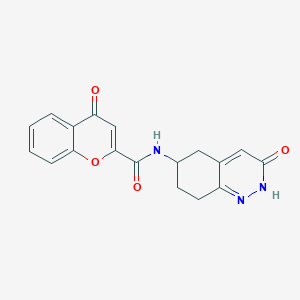

Methyl cis-3-hydroxymethylcyclohexanecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives involves complex chemical processes, including stereochemical reactions that lead to various isomers with distinct structural configurations. For example, synthesis methods can yield products like methyl (–)-cis-chrysanthemate through reactions starting from different cyclopropane derivatives, highlighting the intricate pathways involved in synthesizing cyclohexanecarboxylate derivatives (Cocker, Lauder, & Shannon, 1975).

Molecular Structure Analysis

Molecular structure analysis of cyclohexanecarboxylate derivatives, including methyl cis-3-hydroxymethylcyclohexanecarboxylate, involves detailed studies on their conformations and stereochemistry. Raman spectrum investigations and structural studies have contributed significantly to understanding the conformational preferences and structural intricacies of these molecules (Batuev et al., 1959; Chan et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse, including bromination, epoxidation, and hydrolysis, leading to various products with unique structural features. These reactions demonstrate the reactivity and versatility of cyclohexanecarboxylate derivatives in synthetic chemistry (Bellucci, Marioni, & Marsili, 1972).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, boiling points, and solubility, are critical for their application in various chemical processes. These properties are influenced by the molecular structure and stereochemistry of the compounds, which can be analyzed through spectroscopic methods and crystallography (Poplevina et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of this compound derivatives, are determined by their functional groups and molecular configuration. Studies on these compounds' reactivity towards various reagents and conditions provide valuable insights into their chemical behavior and potential applications in synthesis (Piccialli & Graziano, 2001).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Hydrocarbon Oxidation Methyl cis-3-hydroxymethylcyclohexanecarboxylate's metabolic pathways have been studied, revealing insights into its hydroxylation and oxidation processes. For instance, studies on similar molecules like methylcyclohexane demonstrate that its metabolic processing in rabbits leads to the production of various methylcyclohexanol isomers as conjugated glucuronides. This indicates specific hydroxylase activities and possible steric hindrance effects on hydroxylation sites (Elliott, Tao, & Williams, 1965). Similarly, the metabolism of methyldecalins, which are structurally related, involves specific hydroxylase-mediated oxidations, resulting in metabolites with particular stereochemistry (Robertson & Champion, 1970).

Hydroxylation and Biochemical Transformations The molecule undergoes significant biochemical transformations, with studies on compounds like t-butylcyclohexane revealing a range of urinary metabolites, highlighting the molecule's complex metabolic processing and potential implications for renal health (Henningsen et al., 1987). This information can be crucial in understanding the pharmacokinetics and potential therapeutic applications of this compound.

Implications in Hypersensitivity Reactions and Neurological Studies Interestingly, compounds like cis-1-methyl-4-isohexylcyclohexane carboxylic acid (structurally similar to this compound) have been reported to inhibit delayed hypersensitivity reactions, suggesting potential immunomodulatory properties that could be relevant in treating certain hypersensitivity disorders (Koda et al., 1986). Additionally, the molecule's potential for influencing intracellular transport, as seen in studies involving cis-2-Hydroxy-2-phenyl-cyclohexanecarboxilic acid, further underscores its relevance in metabolic and cellular studies, especially concerning fatty liver conditions induced by substances like ethanol (Gambella et al., 1978).

Direcciones Futuras

The future directions for “Methyl cis-3-hydroxymethylcyclohexanecarboxylate” are not clear from the search results. It’s currently available for purchase for research and development purposes , suggesting that it could be used in various chemical research projects. Further studies are needed to explore its potential applications.

Propiedades

IUPAC Name |

methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPTEDQFZOIHX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

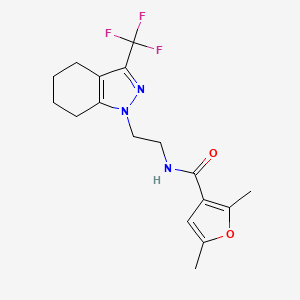

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

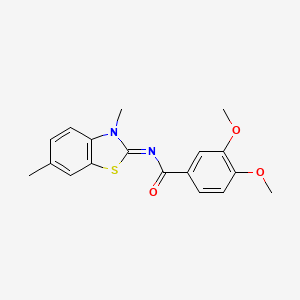

![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)

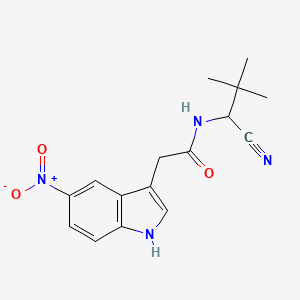

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)